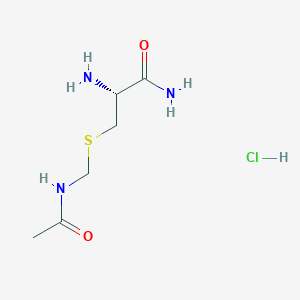

H-Cys(Acm)-NH2.HCl

Vue d'ensemble

Description

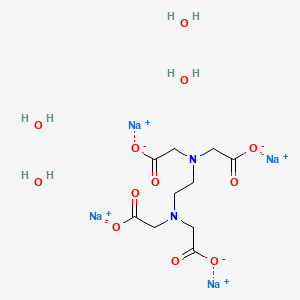

“H-Cys(Acm)-NH2.HCl” is a derivative of the amino acid cysteine, where the thiol group of cysteine is protected by an acetamidomethyl (Acm) group . This protecting group enables a vast array of peptide and protein chemistry, including the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Synthesis Analysis

The synthesis of “this compound” involves protecting group chemistry, where the cysteine thiol group is protected and subsequently deprotected . This process facilitates the synthesis of complex disulfide-rich peptides . The Acm protecting group can be removed under conditions that are orthogonal to the acidic milieu used for global deprotection in Fmoc-based solid-phase peptide synthesis .Molecular Structure Analysis

The molecular structure of “this compound” includes a cysteine amino acid with an acetamidomethyl (Acm) group protecting the thiol group . This structure allows for the compound’s use in various peptide and protein chemistry applications .Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily concern the protection and deprotection of the cysteine thiol group . These reactions enable the synthesis of complex peptides and proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by its structure and the presence of the Acm protecting group . The Acm group is stable to trifluoroacetic acid (TFA), making it suitable for use in Fmoc-based solid-phase peptide synthesis .Applications De Recherche Scientifique

Astrochemical Significance

In astrochemical studies, hydrogen cyanide (HCN), a molecule related to H-Cys(Acm)-NH2.HCl, has been extensively studied due to its presence in the interstellar medium and comets. HCN is crucial in forming amino acids and other biologically significant molecules, playing a potential role in prebiotic chemistry. Experiments simulating space environments have shown that HCN in icy mixtures can quickly transform into other species when exposed to energetic environments like ultraviolet photons or protons, indicating its dynamic role in the chemistry of the interstellar medium and the solar system (Gerakines, Moore, & Hudson, 2004).

Biomolecular Detection and Sensing

A significant application of this compound-related compounds involves the development of sensors for biological molecules. For example, an iridium(III) complex was synthesized as a selective sensor for homocysteine, showcasing a visible color change and luminescent variation upon interaction with the molecule. This specificity allows for the recognition of homocysteine over other similar amino acids and thiol-related peptides, indicating its potential for precise biomolecular detection (Chen et al., 2007).

Environmental Analysis

HCN, closely related to this compound, has been used as a marker to identify biomass burning events in the environment. A study using a chemical ionisation mass spectrometer highlighted the correlation of HCN with carbon monoxide and acetonitrile, emphasizing its potential as a biomarker. The study also provided insights into global emission totals of HCN from biomass burning, showcasing its relevance in environmental monitoring (Breton et al., 2013).

Mécanisme D'action

Target of Action

The primary target of H-Cys(Acm)-NH2.HCl is the cysteine thiol group in peptides and proteins . The compound plays a crucial role in protecting this group during peptide synthesis .

Mode of Action

this compound, also known as N-α-Fmoc-S-acetamidomethyl-L-cysteine, acts as a protecting group for the cysteine thiol group during peptide synthesis . It prevents unwanted reactions with the thiol group, allowing for the successful synthesis of complex peptides .

Biochemical Pathways

The compound is involved in the synthesis of peptides, where amino acid building blocks are coupled to one another via amide bonds . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Pharmacokinetics

The pharmacokinetics of H-Cys(Acm)-NH2Its stability to trifluoroacetic acid (tfa) suggests that it may have good stability in acidic environments .

Result of Action

The use of this compound in peptide synthesis results in peptides with protected cysteine residues. These peptides can then be further modified or used in various biochemical applications . The compound can be removed with mercury(II), silver(I), iodine, thallium(III), or other reagents to give cysteinyl peptides, or oxidatively to generate cystinyl peptides .

Action Environment

The action of this compound is influenced by the solvent used. The rate of reaction is very solvent dependent, allowing a degree of selectivity between different cysteine protecting groups . In dipolar solvents, such as aqueous methanol and aqueous acetic acid, both trityl-protected cysteine and acetamidomethyl-protected cysteine react rapidly, whereas in non-polar solvents, such as dichloromethane and chloroform, the oxidation of acetamidomethyl-protected cysteine is extremely sluggish .

Safety and Hazards

Orientations Futures

The use of “H-Cys(Acm)-NH2.HCl” and other cysteine derivatives in peptide and protein synthesis is a growing field, with ongoing research into new methodologies for site-selective protein modification . Future directions may include the development of more efficient protecting groups and synthesis strategies .

Analyse Biochimique

Biochemical Properties

H-Cys(Acm)-NH2.HCl is primarily used as a protecting group for cysteine residues in peptides and proteins. The acetamidomethyl (Acm) group protects the thiol group of cysteine from oxidation and other side reactions during peptide synthesis. This protection is essential for the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . The compound interacts with various enzymes and proteins, facilitating the formation of stable peptide bonds and enabling site-selective protein modification . The interactions between this compound and these biomolecules are primarily based on the protection and subsequent deprotection of the cysteine thiol group.

Cellular Effects

This compound influences various cellular processes by protecting cysteine residues in proteins and peptides. This protection is crucial for maintaining the structural integrity and function of proteins involved in cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to protect cysteine residues ensures that proteins retain their functional conformation, thereby supporting normal cellular functions and processes.

Molecular Mechanism

The molecular mechanism of this compound involves the protection of the cysteine thiol group through the acetamidomethyl group. This protection prevents the thiol group from undergoing oxidation or other side reactions during peptide synthesis . The compound can be deprotected using specific reagents such as mercury (II) or silver (I) ions, which remove the Acm group and restore the free thiol group of cysteine . This deprotection step is crucial for the subsequent formation of disulfide bonds and the proper folding of proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions but can degrade over time if exposed to harsh conditions . Long-term studies have shown that the stability of this compound is essential for maintaining its protective function in peptide synthesis and protein modification . Degradation of the compound can lead to the loss of protection for cysteine residues, affecting the overall stability and function of synthesized peptides and proteins.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects cysteine residues without causing any adverse effects . At high doses, this compound can exhibit toxic effects, including disruption of cellular functions and induction of oxidative stress . These threshold effects highlight the importance of optimizing the dosage of this compound in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to cysteine metabolism. The compound interacts with enzymes such as cysteine dioxygenase, which catalyzes the oxidation of cysteine to cysteine sulfinic acid . This interaction plays a crucial role in regulating cysteine levels and maintaining cellular redox balance. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the availability of free cysteine residues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound to target sites where it can exert its protective effects . The distribution of this compound within cells is essential for ensuring the proper protection of cysteine residues in proteins and peptides.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound is often directed to specific compartments or organelles where cysteine residues require protection . This localization is crucial for maintaining the functional integrity of proteins involved in various cellular processes.

Propriétés

IUPAC Name |

(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2S.ClH/c1-4(10)9-3-12-2-5(7)6(8)11;/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBPBPZOUBWCMM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673770 | |

| Record name | S-(Acetamidomethyl)-L-cysteinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88530-32-9 | |

| Record name | S-(Acetamidomethyl)-L-cysteinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyridin-4-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1493770.png)

![2-[Cyclohexyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1493785.png)

![2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1493791.png)